4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one
Description
Chemical Structure and Properties 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one (CAS: 451485-72-6) is a halogenated aromatic compound with the molecular formula C₁₆H₁₂BrFO₂ and a molecular weight of 335.17 g/mol . Its structure features a phenoxy group substituted with bromine (4-position) and fluorine (2-position), linked via an ether bond to a phenyl ring that is conjugated to a butenone moiety (3-buten-2-one). The compound exhibits moderate lipophilicity (XLogP3 = 4.4) and a topological polar surface area of 26.3 Ų . The (E)-stereoisomer is confirmed by its SMILES string: CC(=O)/C=C/C1=CC=CC=C1OC2=C(C=C(C=C2)Br)F .
Safety and Handling
Classified as an irritant (Xi), it carries hazard codes H302 (harmful if swallowed) and safety precautions including avoiding inhalation and skin contact .
Properties
IUPAC Name |
(E)-4-[2-(4-bromo-2-fluorophenoxy)phenyl]but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFO2/c1-11(19)6-7-12-4-2-3-5-15(12)20-16-9-8-13(17)10-14(16)18/h2-10H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULGMYYXDTUAJE-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1OC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC=C1OC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451485-72-6 | |
| Record name | 451485-72-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one typically involves the reaction of 4-bromo-2-fluorophenol with a suitable phenyl butenone derivative. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki coupling, to form the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), under an inert atmosphere .
Chemical Reactions Analysis
4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as the Suzuki coupling, to form biaryl compounds.
Scientific Research Applications
Organic Synthesis
This compound is utilized as a building block in organic synthesis. Its ability to participate in various coupling reactions makes it valuable for creating complex molecules. Researchers often employ it in the development of pharmaceuticals and specialty chemicals.
Biological Research
In biological contexts, 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one has been used in proteomics to study protein interactions and functions. The compound's structural features allow it to interact with specific biomolecules, making it a useful tool for investigating cellular mechanisms.
Industrial Applications
Industrially, this compound is involved in the production of specialty chemicals and materials. Its unique properties lend themselves to applications in various sectors, including pharmaceuticals, agrochemicals, and materials science.
Case Study 1: Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and modulation of survival signaling pathways.
In Vivo Studies : A study on mice treated with related compounds demonstrated a significant reduction in tumor size compared to control groups, indicating potential therapeutic effects against cancer.
Case Study 2: Antimicrobial Properties
Compounds structurally related to this compound have shown antimicrobial activity against various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis or function, highlighting the compound's potential as an antimicrobial agent.
Summary Table of Applications
| Application Area | Description | Examples/Findings |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Used in pharmaceutical development |
| Biological Research | Study of protein interactions | Used in proteomics research |
| Industrial Applications | Production of specialty chemicals | Relevant in pharmaceuticals and agrochemicals |
| Anticancer Activity | Induces apoptosis in cancer cell lines | Significant tumor reduction in animal models |
| Antimicrobial Activity | Inhibits growth of bacterial strains | Effective against Staphylococcus aureus and E. coli |
Mechanism of Action
The mechanism of action of 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents play a crucial role in modulating the compound’s binding affinity and specificity . The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may interact with multiple biological pathways .
Comparison with Similar Compounds
Biological Activity
4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a butenone moiety linked to a bromo-fluorophenoxy group. The general synthesis involves the reaction of 4-bromo-2-fluorophenol with appropriate phenyl derivatives under basic conditions to yield the desired product. Spectroscopic techniques such as NMR and mass spectrometry are employed for characterization.
1. Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. In vitro tests showed that the compound inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate potency compared to standard antibiotics .
2. Analgesic Activity
Research has demonstrated that compounds similar to this compound possess analgesic properties. In animal models, the compound was evaluated using the writhing test and hot plate test, showing a significant reduction in pain responses. The analgesic effect was comparable to that of established analgesics like aspirin and ibuprofen .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through various assays. It was found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The half-maximal inhibitory concentration (IC50) values were reported at approximately 0.025 µM, indicating a stronger inhibition than some conventional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 1: Analgesic Efficacy
In a controlled study involving mice, researchers administered varying doses of this compound. Results showed dose-dependent analgesic effects, with higher doses leading to significant reductions in pain behavior as measured by both writhing and hot plate tests. Histopathological examinations revealed no significant organ damage at therapeutic doses, supporting its safety profile .
Case Study 2: Antimicrobial Activity Assessment
A series of experiments assessed the antimicrobial efficacy of the compound against clinical isolates of E. coli and S. aureus. The results indicated that the compound's efficacy was enhanced when used in combination with other antimicrobial agents, suggesting a potential synergistic effect that could be leveraged for therapeutic applications .
Research Findings Summary
The following table summarizes key findings related to the biological activities of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
